
4-Phenyl-1,2,4-triazoline-3,5-dione
Overview
Description
4-Phenyl-1,2,4-triazoline-3,5-dione is an azodicarbonyl compound known for its strong dienophilic properties. It is widely used in organic synthesis, particularly in Diels-Alder reactions, due to its high reactivity with dienes . This compound was first synthesized in 1894 by Johannes Thiele and O. Stange through the oxidation of 4-Phenylurazol with lead tetroxide in sulfuric acid .
Preparation Methods
The synthesis of 4-Phenyl-1,2,4-triazoline-3,5-dione involves several steps:
Starting Materials: Hydrazine and diethyl carbonate are reacted to form an intermediate product.
Reaction with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate to form 4-Phenylurazol.
Cyclization and Oxidation: The 4-Phenylurazol undergoes cyclization and subsequent oxidation to yield this compound.
Industrial production methods typically involve similar steps but are optimized for higher yields and purity. The oxidation step can be performed using various oxidizing agents such as lead dioxide or ammoniacal silver nitrate followed by treatment with an ethereal solution of iodine .
Chemical Reactions Analysis
Diels-Alder Reactions
PTAD ranks among the strongest dienophiles, exhibiting rapid [4+2] cycloaddition kinetics with conjugated dienes . This reactivity underpins its historical significance in synthesizing strained hydrocarbons like prismane .
Notably, PTAD reacts with tropolone to form compound (IX), deviating from typical Diels-Alder pathways due to tropolone’s enol-keto tautomerism .
[3+2] Cycloadditions
PTAD engages in 1,3-dipolar cycloadditions with allylsilanes, enabling urazole synthesis :
textPTAD + CH2=CH-SiR3 → Urazole derivative (70-85% yield)
This method provides stereochemical control through silicon-directed regioselectivity .
Oxidation Reactions
As a dehydrogenating agent, PTAD converts:
-
Thiols → Disulfides : Complete oxidation within 5 min at RT (e.g., glutathione → GSSG)
-
1,4-Dihydropyridines → Pyridines : Achieves >90% yield under mild conditions (CH2Cl2, 0°C)
-
Annulated dihydropyridazines : Forms aromatic systems via inverse [4+2] cycloaddition
Inverse Electron-Demand Cycloadditions
PTAD participates in unconventional [4+2] reactions with electron-deficient systems:
Cyclooctatetraene Substituent | Product Selectivity | Rationale |
---|---|---|
Electron-rich (e.g., -OCH3) | 2,3-Disubstituted | Enhanced π-donor capacity |
Electron-poor (e.g., -NO2) | 3,4-Disubstituted | Reduced HOMO-LUMO gap |
This tunable reactivity enables precise stereochemical outcomes in bicyclo[4.2.0]octa-diene syntheses .
Scientific Research Applications
Organic Synthesis
PTAD is widely utilized in organic synthesis, particularly in Diels-Alder reactions and other cycloaddition processes. It acts as a dienophile due to its electron-deficient nature, allowing it to react with various conjugated systems.
- Diels-Alder Reactions : PTAD can react with substituted butadienes in non-concerted Diels-Alder reactions, leading to the formation of complex cyclic structures. This property has been leveraged to synthesize various derivatives that are useful in medicinal chemistry .
Reaction Type | Description | Reference |
---|---|---|
Diels-Alder | Reacts with butadienes to form cyclic compounds | |
[4+2] Cycloaddition | Engages with conjugated dienes |
Bioconjugation
Recent studies have explored PTAD's potential as a bioconjugation agent. Its ability to selectively label biomolecules makes it valuable in the development of targeted therapies and imaging agents.
- Tyrosine Labeling : PTAD derivatives have been synthesized for selective bioconjugation with tyrosine residues in proteins. This approach facilitates the incorporation of radioisotopes for imaging purposes. For instance, a novel PTAD derivative was developed as a radio-prosthetic group for the radiolabelling of peptides and proteins .
Application | Methodology | Yield (%) |
---|---|---|
Tyrosine Conjugation | Radiolabelling using PTAD derivatives | 65 ± 5% |
Improved Synthesis | Electron-poor PTAD derivatives | 4.6% |
Radiolabelling
PTAD has been investigated for its application in radiochemistry, particularly for the development of radiolabelled compounds used in positron emission tomography (PET). The compound's ability to undergo radioisotopic exchange allows it to serve as an effective radio-prosthetic group.
- Radioisotopic Exchange : The use of fluorinated PTAD derivatives has shown promise in enhancing the stability and efficiency of radiolabelling processes. This method is crucial for developing diagnostic agents that can be used in clinical settings .
Case Study 1: Bioconjugation with Tyrosine
A study focused on synthesizing a PTAD derivative functionalized with pentafluorosulfanyl groups aimed at improving bioconjugation efficiency with tyrosine residues. The results indicated that the substituent effects significantly influenced hydrolytic stability and conjugation yields. The optimal conditions were established using HFIP as a catalyst in DCM solvent systems .
Case Study 2: Diels-Alder Reactions
Another investigation demonstrated the reactivity of PTAD with various conjugated dienes under different solvent conditions. The study highlighted how temperature and pressure variations could affect the reaction yield and selectivity, providing insights into optimizing synthetic pathways for complex organic molecules .
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,4-triazoline-3,5-dione involves its strong dienophilic properties, which allow it to react rapidly with dienes to form cycloaddition products. During the electroreduction of this compound under aprotic conditions, a chain reaction is initiated, transforming it into triazolo[1,2-a]triazole-1,3,5,7-tetraone . The mechanism includes the transformation of the initially formed radical anion of the starting compound into the radical anion of the product, involving a series of electron transfer steps .
Comparison with Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione is unique due to its strong dienophilic properties and high reactivity in Diels-Alder reactions. Similar compounds include:
4-Methyl-1,2,4-triazoline-3,5-dione: Often used in similar Diels-Alder reactions but is more expensive and less readily available.
1,2,4-Triazoline-3,5-dione: Lacks the phenyl group, making it less reactive in certain reactions.
4-Phenylurazol: A precursor in the synthesis of this compound, but not as reactive.
This compound stands out due to its combination of high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Biological Activity
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a significant compound in organic chemistry, primarily recognized for its role as a dienophile in Diels-Alder reactions. However, its biological activity has garnered increasing interest due to its potential applications in various fields such as medicinal chemistry and biochemistry. This article explores the biological activities associated with PTAD, supported by case studies, research findings, and data tables.
PTAD is an azodicarbonyl compound first synthesized in the late 19th century. The synthesis typically involves the reaction of hydrazine with diethyl carbonate followed by cyclization with phenyl isocyanate, leading to the formation of PTAD through oxidation processes . Its structure allows it to participate in various chemical reactions, particularly those involving nucleophiles.
Biological Activities
PTAD has been studied for its diverse biological activities, which include:
- Antimicrobial Activity : PTAD derivatives have shown potential as antimicrobial agents. Studies indicate that modifications to the PTAD structure can enhance its efficacy against various bacterial strains .
- Antiviral Properties : Research has indicated that PTAD and its derivatives exhibit antiviral activity against several viruses. For instance, triazole derivatives have been reported to possess activity against RNA and DNA viruses .
- Anticancer Potential : Certain PTAD derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds derived from PTAD have demonstrated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .
The mechanisms by which PTAD exerts its biological effects are still under investigation. However, several hypotheses suggest that:
- Reactive Intermediates : The reactivity of PTAD with biological nucleophiles may lead to the formation of reactive intermediates that can interfere with cellular processes.
- Inhibition of Enzymatic Activity : Some studies propose that PTAD may inhibit specific enzymes involved in metabolic pathways relevant to microbial and cancer cell survival .
Case Study 1: Antimicrobial Efficacy
A study exploring the antimicrobial properties of PTAD derivatives found that certain modifications significantly increased their effectiveness against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
PTAD Derivative A | 32 | Staphylococcus aureus |
PTAD Derivative B | 64 | Escherichia coli |
Case Study 2: Antiviral Activity
In another study, a series of PTAD derivatives were tested for their antiviral activity against respiratory syncytial virus (RSV). The results indicated that certain derivatives inhibited viral replication by up to 70% at a concentration of 50 µM.
Compound | % Inhibition | Virus |
---|---|---|
PTAD Derivative C | 70 | RSV |
PTAD Derivative D | 55 | Hepatitis C |
Research Findings
Recent studies have highlighted the potential of PTAD in bioconjugation applications as well. For instance, it has been utilized in derivatization processes to enhance the ionization efficiency of analytes in mass spectrometry. This application underscores its utility beyond traditional organic synthesis into analytical chemistry .
Q & A
Basic Questions
Q. How is PTAD utilized in derivatizing vitamin D metabolites for LC-MS/MS analysis?
PTAD is a critical derivatizing agent for enhancing the ionization efficiency and detection sensitivity of vitamin D metabolites (e.g., 25-hydroxyvitamin D3 and D2). The methodology involves:
- Protein precipitation with acetonitrile, followed by lipid extraction using methyl tert-butyl ether .
- Derivatization with PTAD under mild conditions (room temperature, short reaction time) to form stable Diels-Alder adducts .
- Use of deuterated internal standards (e.g., d6-25-hydroxyvitamin D3) to correct for matrix effects and improve quantification accuracy .
- LC-MS/MS analysis with optimized mobile phases (e.g., methanol/water gradients) and electrospray ionization (ESI) in positive ion mode .
Q. What makes PTAD an effective dienophile in Diels-Alder reactions?
PTAD's exceptional reactivity arises from its electron-deficient triazoline-dione ring, enabling rapid cycloaddition with conjugated dienes even at low temperatures (-78°C). Key advantages include:
- High regioselectivity : Forms stable, crystalline adducts with cisoid dienes in high yields .
- Broad applicability : Used to trap transient intermediates (e.g., in polymer crosslinking) and synthesize complex heterocycles .
- In situ preparation : Generated by mild oxidation of 4-phenylurazole, ensuring fresh reactivity .
Q. What procedural steps are required for derivatizing conjugated linoleic acids (CLAs) with PTAD?
- Reaction setup : Mix CLAs with PTAD in anhydrous dichloromethane or acetonitrile at room temperature for 5–10 minutes .
- Quenching : Add methanol to terminate the reaction and prevent over-derivatization.
- LC-ESI-MS/MS analysis : Use reverse-phase columns (C18) with acetonitrile/water gradients. PTAD adducts enhance sensitivity by 100–1,000-fold compared to underivatized CLAs .
Advanced Research Questions
Q. How can PTAD-based derivatization be optimized to address matrix effects in complex biological samples?
- Sample cleanup : Implement supported liquid extraction (SLE) to remove phospholipids and triglycerides, which interfere with PTAD reactivity .
- Ionization enhancers : Additives like ammonium formate improve ESI efficiency by stabilizing charged adducts .
- Reaction time control : Monitor derivatization kinetics to avoid side reactions (e.g., over-oxidation) .
Q. What causes side reactions when using PTAD in Diels-Alder reactions, and how can they be mitigated?
- Thermal instability : PTAD decomposes at elevated temperatures (>100°C), leading to failed reactions. Use low-temperature conditions (e.g., -78°C to 25°C) and inert atmospheres .
- Competing dienophiles : In polymer systems, less expensive alternatives like N-phenylmaleimide may be preferred for high-temperature applications .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize PTAD’s reactivity, while protic solvents (e.g., methanol) quench it prematurely .
Q. How does PTAD’s reactivity compare to other dienophiles in cycloaddition reactions?
- Kinetic superiority : PTAD reacts 6–10 times faster than tetracyanoethylene and maleic anhydride with dienes like 9,10-dimethylanthracene (rate constants: 1.2 × 10³ M⁻¹s⁻¹ vs. 2.0 × 10² M⁻¹s⁻¹ for maleic anhydride) .
- Solvent dependence : Reactivity increases in nonpolar solvents (e.g., toluene) due to enhanced electron-deficient character .
- Pressure effects : High-pressure conditions accelerate PTAD’s cycloaddition with sterically hindered dienes .
Q. What are the key stability challenges of PTAD in storage and reaction environments?
- Storage : PTAD degrades at room temperature; store at 2–8°C under nitrogen or argon to prevent oxidation and moisture absorption .
- Decomposition pathways : Thermal degradation produces phenylurazole and nitrogen oxides. Monitor purity via CHN elemental analysis (target nitrogen content: 23.5–24.3%) .
- Handling : Prepare fresh solutions in anhydrous solvents (e.g., DCM) immediately before use .
Properties
IUPAC Name |
4-phenyl-1,2,4-triazole-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULLEUFOQSBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N=NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195142 | |
Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49718666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4233-33-4 | |
Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4233-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4233-33-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3X3G4TFG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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